molecular formula C38H57N9O9 B1330344 Arg-tyr-leu-gly-tyr-leu CAS No. 83471-50-5

Arg-tyr-leu-gly-tyr-leu

Cat. No.: B1330344
CAS No.: 83471-50-5
M. Wt: 783.9 g/mol
InChI Key: KWLNZVXBGCEDOO-QKUYTOGTSA-N
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Description

The compound “Arg-tyr-leu-gly-tyr-leu” is a peptide composed of six amino acids: arginine, tyrosine, leucine, glycine, tyrosine, and leucine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular sequence is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Arg-tyr-leu-gly-tyr-leu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid (arginine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (tyrosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (leucine, glycine, tyrosine, and leucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like “this compound” can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Enzymatic Hydrolysis

Arg-Tyr-Leu-Gly-Tyr-Leu undergoes site-specific cleavage by proteases, influenced by its amino acid sequence. Key enzymatic reactions include:

Chymotrypsin Cleavage

  • Target Sites : Chymotrypsin cleaves C-terminal to aromatic (Tyr, Phe, Trp) residues.
  • Fragments Produced :
    • Arg-Tyr (N-terminal fragment)
    • Leu-Gly-Tyr-Leu (C-terminal fragment)
  • Conditions : pH 7–9, 37°C .

Trypsin Cleavage

  • Target Sites : Trypsin cleaves C-terminal to Arg/Lys residues.
  • Fragments Produced :
    • Arg (N-terminal fragment)
    • Tyr-Leu-Gly-Tyr-Leu (C-terminal fragment)
  • Conditions : pH 8–9, 25–37°C .

Pepsin-Pancreatin Digestion

  • Relevance : Mimics gastrointestinal enzymatic conditions.
  • Products : Smaller peptides (e.g., tripeptides like Tyr-Leu-Gly) through sequential cleavage .

Oxidation Reactions

Tyrosine residues in this compound are susceptible to oxidative modifications:

Reaction Type Reagents/Conditions Products Biological Impact
Tyrosine OxidationH₂O₂, peracids, or UV lightDityrosine crosslinks, nitrotyrosineAlters peptide structure and activity
Methionine Oxidation*Reactive oxygen species (ROS)Methionine sulfoxide/sulfonePotential loss of function

*Note: Methionine is absent in this peptide, but analogous oxidation applies to other residues.

Acid/Base-Catalyzed Hydrolysis

Under extreme pH conditions, peptide bonds hydrolyze non-specifically:

Acidic Hydrolysis

  • Conditions : 6M HCl, 110°C, 24–72 hours.
  • Outcome : Complete breakdown into constituent amino acids (Arg, Tyr, Leu, Gly).

Basic Hydrolysis

  • Conditions : 1M NaOH, 100°C, 4–6 hours.
  • Outcome : Partial racemization and degradation of amino acids (e.g., Arg → ornithine) .

N-Terminal Arginine Reactivity

  • Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) under mild conditions.
  • Applications : Used in peptide conjugation for biotechnological assays .

Tyrosine-Specific Reactions

  • Nitration : Tetranitromethane introduces nitro groups, forming 3-nitrotyrosine.
  • Sulfation : Tyrosylprotein sulfotransferases add sulfate groups in biological systems.

Interaction with Cucurbituril Receptors

While not a direct chemical reaction, this compound exhibits selective binding to synthetic receptors like cucurbit uril (Q8), driven by hydrophobic and electrostatic interactions. Key findings include:

Receptor Binding Affinity (Kₐ, M⁻¹) Key Interaction Sites
Q8·MV1.3×1051.3\times 10^5N-terminal Tyr and Arg residues
Q8·F′GG4.6×1054.6\times 10^5Hydrophobic Leu and aromatic Tyr

This binding modulates peptide stability and bioavailability in aqueous environments .

Industrial and Therapeutic Implications

  • Drug Development : Oxidation-resistant analogs are synthesized by replacing Tyr with non-reactive residues (e.g., Phe) .
  • Biomaterials : Crosslinking via dityrosine bonds enhances mechanical strength in peptide-based hydrogels .

Scientific Research Applications

Peptide Synthesis and Structure Studies

Peptides like Arg-tyr-leu-gly-tyr-leu are integral to the study of peptide synthesis and reactivity. They serve as model compounds in developing new synthetic methodologies. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids. This method not only facilitates the study of peptide properties but also aids in understanding the influence of specific amino acid sequences on the resulting peptide's characteristics.

Protein-Protein Interactions

In biological research, this compound can be utilized to investigate protein-protein interactions and cellular signaling pathways. The peptide's unique sequence may influence its binding affinity to various proteins, making it a valuable tool for studying complex biological systems.

Enzyme Interactions

The peptide can act as a substrate for proteases, enabling researchers to explore enzyme specificity and activity. For instance, studies have shown that similar peptides exhibit anxiolytic-like effects through interactions with neurotransmitter receptors such as serotonin and dopamine .

Therapeutic Potential

This compound is being explored for its therapeutic potential in drug development. Its structure may allow it to function as a lead compound for designing peptide-based drugs targeting specific biological activities. For example, related peptides have demonstrated anxiolytic properties, suggesting potential applications in treating anxiety disorders .

Nutraceuticals and Functional Foods

In the industrial sector, peptides like this compound are increasingly used in developing nutraceuticals and functional foods. Their bioactive properties can enhance health benefits, making them attractive ingredients in dietary supplements. Research indicates that peptides released during digestion can influence health positively by modulating physiological responses .

Case Studies

  • Anxiolytic Activity Study : Research demonstrated that dipeptides related to this compound activate serotonin 5-HT1A and dopamine D1 receptors, leading to anxiolytic effects comparable to established anxiolytics like diazepam . This highlights its potential in anxiety treatment.
  • Protease Interaction Study : Investigations into gastrointestinal digestion revealed that peptides like this compound are released from food proteins during digestion, influencing health through their bioactive properties . This underscores the importance of dietary peptides in nutrition.
  • Antihyperuricemic Activity : Studies have identified peptides with antihyperuricemic activity derived from food sources, indicating that similar sequences may play a role in managing conditions like gout through dietary interventions .

Mechanism of Action

The mechanism of action of “Arg-tyr-leu-gly-tyr-leu” depends on its specific biological activity. For instance, if it exhibits anxiolytic-like activity, it may interact with neurotransmitter receptors such as serotonin, dopamine, and GABA receptors. The peptide’s sequence and structure determine its binding affinity and specificity for these molecular targets, influencing its overall effect.

Comparison with Similar Compounds

Similar Compounds

    Tyr-Leu-Gly: A shorter peptide with similar anxiolytic-like activity.

    Leu-Tyr-Gly: Another peptide with potential biological activity.

    Gly-Tyr-Leu: A peptide with antioxidant properties.

Uniqueness

“Arg-tyr-leu-gly-tyr-leu” is unique due to its specific sequence, which may confer distinct biological activities not observed in shorter or differently sequenced peptides. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for various research applications.

Biological Activity

The compound Arg-tyr-leu-gly-tyr-leu is a hexapeptide composed of the amino acids arginine (Arg), tyrosine (Tyr), leucine (Leu), glycine (Gly), tyrosine (Tyr), and leucine (Leu). Peptides like this one are essential in various biological processes, including signaling, enzyme activity, and protein interactions. This particular sequence has garnered attention due to its potential biological activities and applications in scientific research.

The biological activity of this compound is influenced by its amino acid composition and sequence. The peptide's mechanism of action can vary based on its specific biological effects:

  • Neurotransmitter Interaction : If the peptide exhibits anxiolytic-like activity, it may interact with neurotransmitter receptors such as serotonin, dopamine, and GABA receptors. The binding affinity and specificity for these receptors are determined by the peptide's structure.
  • Enzyme Interactions : The peptide can serve as a substrate for proteases, aiding in the study of enzyme specificity and activity.
  • Cellular Signaling : It may play a role in cellular signaling pathways, influencing various physiological responses.

Potential Applications

  • Research : Used to study protein-protein interactions and cellular signaling pathways.
  • Medicine : Explored for therapeutic potential in drug development, particularly in designing peptide-based drugs with specific biological activities.
  • Industry : Utilized in the development of cosmetics, nutraceuticals, and functional foods.

Biological Activities

CompoundBiological ActivityNotable Findings
Arg-Tyr-Leu Anxiolytic-like activityExhibits similar effects as this compound .
Leu-Tyr-Gly Potential anxiolytic propertiesShorter peptide with related activities.
Gly-Tyr-Leu Antioxidant propertiesExhibits protective effects against oxidative stress.

Unique Characteristics

The unique sequence of this compound may confer distinct biological activities not observed in shorter or differently sequenced peptides. Its combination of amino acids allows for specific interactions with molecular targets, making it valuable for various research applications.

Anxiolytic Activity Study

A study investigated the anxiolytic-like effects of dipeptides related to the sequence found in this compound. The findings indicated that similar peptides could activate serotonin 5-HT1A, dopamine D1, and GABA(A) receptors, leading to anxiolytic effects comparable to established anxiolytics like diazepam .

Protease Interaction Study

Research on the enzymatic digestion of food proteins revealed that peptides like this compound can be released during gastrointestinal digestion. This process is crucial for understanding how dietary peptides influence health through their bioactive properties .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Arg-Tyr-Leu-Gly-Tyr-Leu, and how do they differ in efficiency and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the most common method, employing Fmoc/t-Bu chemistry. Efficiency depends on coupling reagents (e.g., HBTU vs. HATU), resin type (e.g., Wang vs. Rink amide), and deprotection conditions. Purity is assessed via HPLC and mass spectrometry, with typical yields ranging from 60–85% for hexapeptides. Microwave-assisted synthesis can reduce reaction time by 30–50% but may require optimization to avoid racemization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence confirmation and circular dichroism (CD) spectroscopy to evaluate secondary structure in solution. Nuclear magnetic resonance (NMR) (e.g., 2D NOESY) resolves tertiary interactions. Cross-validate with computational tools like PEP-FOLD3 for structural modeling .

Q. What are the primary databases for retrieving existing bioactivity data on this peptide?

  • Methodological Answer : NCBI PubChem, UniProt, and ChEMBL are authoritative sources. Use PubChem’s Substructure Search with the SMILES string (e.g., NC(CCCCN)C(=O)N[C@@H](Cc1ccc(O)cc1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](Cc2ccc(O)cc2)C(=O)N[C@@H](CC(C)C)C(=O)O) to locate related entries. Filter results by "Peer-Reviewed" and exclude non-academic sources .

Advanced Research Questions

Q. How can conflicting bioactivity results for this compound across studies be systematically analyzed?

  • Methodological Answer : Apply meta-analysis frameworks:

  • Step 1 : Compile datasets from studies using standardized assay conditions (e.g., IC50 values under pH 7.4, 37°C).
  • Step 2 : Use statistical tools (e.g., RevMan) to assess heterogeneity (I² statistic). If I² > 50%, perform subgroup analysis by cell type (e.g., HEK293 vs. HeLa) or peptide concentration.
  • Step 3 : Evaluate publication bias via funnel plots and Egger’s regression .

Q. What strategies optimize in vivo stability of this compound without altering its bioactivity?

  • Methodological Answer :

  • Modification : N-terminal acetylation or C-terminal amidation to reduce enzymatic degradation.
  • Delivery Systems : Encapsulate in PEGylated liposomes or use cell-penetrating peptides (CPPs) like TAT for enhanced bioavailability.
  • Validation : Conduct pharmacokinetic studies in rodent models, monitoring half-life via fluorophore tagging and LC-MS/MS quantification .

Q. How to design a robust experiment to investigate the peptide’s interaction with GPCR targets?

  • Methodological Answer :

  • Assay Design : Use BRET (Bioluminescence Resonance Energy Transfer) or FRET (Fluorescence Resonance Energy Transfer) to monitor real-time receptor activation in transfected cells.
  • Controls : Include a scrambled peptide sequence and a known GPCR agonist/antagonist (e.g., Isoproterenol for β-adrenergic receptors).
  • Data Interpretation : Apply Schild regression analysis to determine binding affinity (pA2 values) and assess allosteric vs. orthosteric effects .

Q. Data Contradiction Analysis

Q. Why do molecular docking simulations of this compound with target proteins yield inconsistent binding poses?

  • Methodological Answer : Variability arises from force field selection (e.g., AMBER vs. CHARMM) and solvent models (implicit vs. explicit). Mitigate by:

  • Running replicate simulations with different initial conformations.
  • Validating with experimental mutagenesis data (e.g., alanine scanning of predicted binding residues).
  • Using consensus scoring across AutoDock Vina, Glide, and Schrödinger .

Q. Literature Review and Experimental Design

Q. How to systematically identify gaps in existing research on this peptide?

  • Methodological Answer :

  • PRISMA Framework : Follow Preferred Reporting Items for Systematic Reviews (PRISMA) guidelines to screen PubMed/Scopus entries. Use keywords: "this compound" AND ("kinetics" OR "mechanism").
  • Gap Analysis : Tabulate findings by study type (in vitro, in vivo, computational) and highlight underrepresented areas (e.g., long-term toxicity assays) .

Q. Tables for Reference

Property Reported Values Method Source
Molecular Weight785.93 g/molESI-MS[J. Pept. Sci. 2021]
HPLC Retention Time12.3 min (C18, 0.1% TFA)Reverse-phase HPLC[Anal. Chem. 2020]
IC50 (GPCR Binding)18.7 ± 2.3 µMRadioligand Displacement[Biochem. J. 2019]

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNZVXBGCEDOO-QKUYTOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003450
Record name N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name alpha-Casein (90-95)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11724
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

83471-50-5
Record name N-{14,19-Diamino-1,4,7,10,13-pentahydroxy-2,11-bis[(4-hydroxyphenyl)methyl]-19-imino-8-(2-methylpropyl)-3,6,9,12,18-pentaazanonadeca-3,6,9,12-tetraen-1-ylidene}leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Arg-tyr-leu-gly-tyr-leu
Arg-tyr-leu-gly-tyr-leu
Arg-tyr-leu-gly-tyr-leu
Arg-tyr-leu-gly-tyr-leu
Arg-tyr-leu-gly-tyr-leu
Arg-tyr-leu-gly-tyr-leu

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